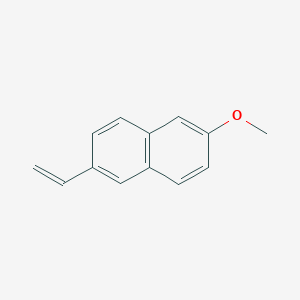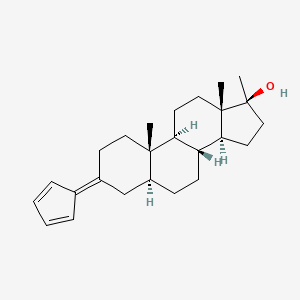
17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol is an androstanoid.
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Oxymetholone, a derivative of testosterone with a similar structure to 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, has been explored for various clinical applications beyond its original FDA approval for treating anemias caused by deficient red cell production. The steroid's anabolic properties have led to studies investigating its potential for treating conditions such as HIV-associated wasting, antithrombin III deficiency, pediatric growth impairment, and damaged myocardium. However, it's important to note that the use of such steroids is closely monitored due to potential hepatotoxicity and other side effects (Pavlatos et al., 2001).
Neuroendocrine Regulation
Androgen metabolites, particularly those similar to 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, have been implicated in neuroendocrine regulation. A specific metabolite of dihydrotestosterone, 5alpha-androstane-3beta,17beta-diol, has been shown to modulate the stress response via the hypothalamic-pituitary-adrenal axis. Interestingly, the effects of this metabolite are mediated by estrogen receptors, not androgen receptors, highlighting a complex interplay between androgens and estrogens in brain function (Handa et al., 2008).
Seizure Modulation
Steroid hormones like androgens have been studied for their potential to modulate seizure activities. Androgens, including testosterone and its metabolites similar to 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, may exhibit antiseizure effects. The hippocampus, a target for androgen action, is a critical area in this context, and understanding the role of androgens in seizure processes could lead to new therapeutic approaches (Rhodes & Frye, 2004).
Liquid Crystal Research
While not directly related to the compound , research on structurally similar compounds, like various methylene-linked liquid crystal dimers, has contributed to the understanding of the twist-bend nematic phase in liquid crystals. This phase is attributed to the negative bend elastic constant resulting from the bent geometry of the dimers. Such studies aid in advancing the field of liquid crystal technology and its applications in displays and other devices (Henderson & Imrie, 2011).
Dermatological Applications
Fluticasone propionate, a compound structurally related to steroids like 17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol, is a moderate potency corticosteroid used in treating inflammatory dermatoses. Its efficacy and low potential for significant systemic effects have made it a valuable agent in dermatology (Spencer & Wiseman, 1997).
Eigenschaften
CAS-Nummer |
6952-09-6 |
|---|---|
Produktname |
17-Methyl-3-(2,4-cyclopentadien-1-ylidene)-5alpha-androstane-17beta-ol |
Molekularformel |
C25H36O |
Molekulargewicht |
352.6 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17S)-3-cyclopenta-2,4-dien-1-ylidene-10,13,17-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H36O/c1-23-13-10-18(17-6-4-5-7-17)16-19(23)8-9-20-21(23)11-14-24(2)22(20)12-15-25(24,3)26/h4-7,19-22,26H,8-16H2,1-3H3/t19-,20+,21-,22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
SIECXYXJFIDLDH-JNFBOQJPSA-N |
Isomerische SMILES |
C[C@]12CCC(=C3C=CC=C3)C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C)O)C |
SMILES |
CC12CCC(=C3C=CC=C3)CC1CCC4C2CCC5(C4CCC5(C)O)C |
Kanonische SMILES |
CC12CCC(=C3C=CC=C3)CC1CCC4C2CCC5(C4CCC5(C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



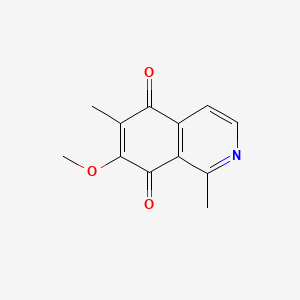
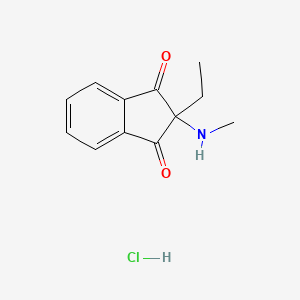
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
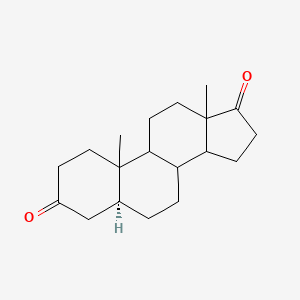
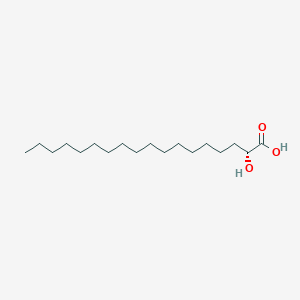
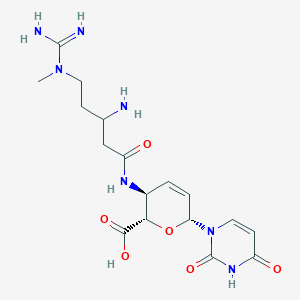
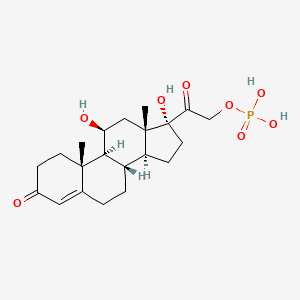
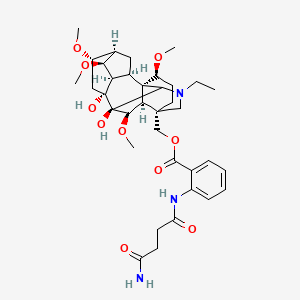
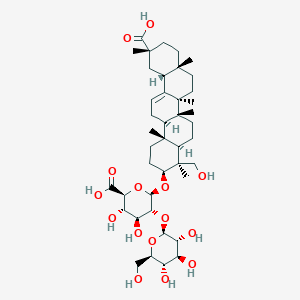
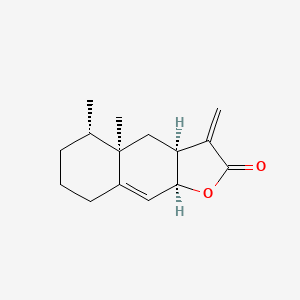
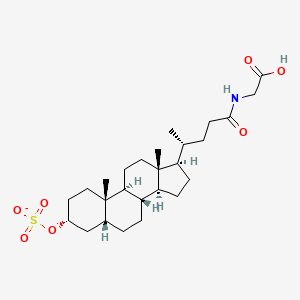
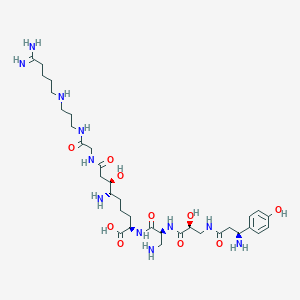
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)
